molecular formula C21H24N2O3S B2727584 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 477553-90-5

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide

Cat. No. B2727584
CAS RN: 477553-90-5
M. Wt: 384.49
InChI Key: BOTHLXOOTNYLFV-UHFFFAOYSA-N
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Description

“N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. This type of compounds often exhibits various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethoxy group attached to the 6-position of the benzothiazole, a pentyloxy group attached to the 3-position of the benzamide .


Chemical Reactions Analysis

As for the chemical reactions, benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the ethoxy and pentyloxy groups could influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Cytotoxic and Antimicrobial Activities

  • Synthesis and Biological Evaluation : A study synthesized a series of benzothiazole derivatives, including N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide, and evaluated them for cytotoxic and antimicrobial activities. Notably, this compound demonstrated significant cytotoxicity against three cancer cell lines (A549, MCF7-MDR, and HT1080) and exhibited moderate inhibitory effects on Staphylococcus aureus and some fungi (Nam, Dung, Thuong, & Hien, 2010).

Neuroprotective Activity and Alzheimer's Disease

  • 5-Aroylindoles as Histone Deacetylase Inhibitors : A study developed a series of 5-aroylindolyl-substituted hydroxamic acids. One compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6) and exhibited neuroprotective activity, including decreasing phosphorylation and aggregation of tau proteins. This compound has the potential for Alzheimer's disease treatment (Lee et al., 2018).

Antifungal Activity

  • Antimicrobial and Single Crystal X-Ray Studies : A study synthesized new benzamide derivatives with significant antibacterial and antifungal activities. One compound, 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide, showed particular effectiveness (Priya et al., 2006).

Anticancer Activity

  • Design, Synthesis, and Anticancer Evaluation : A study synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them against various cancer cell lines. These compounds, including variations of benzamide structures, exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).

Liquid Crystal Synthesis

  • Synthesis of Schiff Base Ester Liquid Crystals : Research focused on synthesizing new calamitic liquid crystals with a benzothiazole core. These compounds, including derivatives of benzamides, displayed mesomorphic properties useful in liquid crystal technologies (Ha et al., 2010).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their exact structure and the biological system in which they are active. Some benzothiazole derivatives have been found to exhibit anticancer activity, possibly through the activation of p53 and induction of apoptosis .

Future Directions

The future research directions could involve further investigation into the biological activity of this compound, particularly if it shows promising activity in preliminary studies. Additionally, studies could be conducted to optimize the synthesis and improve the yield of this compound .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-5-6-12-26-16-9-7-8-15(13-16)20(24)23-21-22-18-11-10-17(25-4-2)14-19(18)27-21/h7-11,13-14H,3-6,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHLXOOTNYLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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